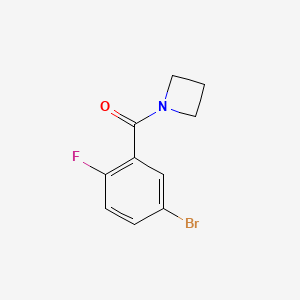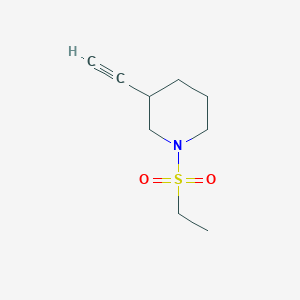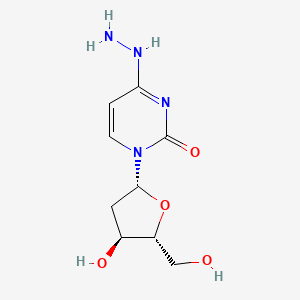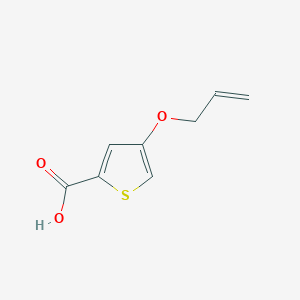
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound that features a trifluoromethyl group and a fluorine atom on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Substitution: Replacement of the bromine atom with a fluorine atom.
Esterification: Formation of the ester group by reacting the carboxylic acid with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Esterification: Formation of esters by reacting with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium fluoride (NaF) or potassium fluoride (KF).
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to promote ester formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while esterification can produce various esters depending on the alcohol used.
科学研究应用
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
作用机制
The mechanism of action of Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoate
- Methyl 2-amino-3-(4-fluoro-2-(trifluoromethyl)phenyl)propanoate
- Methyl 2-amino-3-(2,6-difluoro-3-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H11F4NO2 |
|---|---|
分子量 |
265.20 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-4-7(12)2-3-8(6)11(13,14)15/h2-4,9H,5,16H2,1H3 |
InChI 键 |
VLPOLGQLPCTAOS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=C(C=CC(=C1)F)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)





![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)



